Benzenesulfenamide, 4-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)-
Description
Benzenesulfenamide, 4-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- is a structurally complex compound featuring a benzenesulfenamide core (C₆H₅-S-NH-) substituted with a nitro group at the para position and a conjugated 4-oxo-2,5-cyclohexadien-1-ylidene moiety. The sulfenamide group (S-N bond) distinguishes it from the more common sulfonamide (S-O bond) derivatives, imparting unique electronic and steric properties. The cyclohexadienone ring introduces strain and conjugation, which may affect stability and redox behavior .
Properties
CAS No. |
84452-55-1 |
|---|---|
Molecular Formula |
C12H8N2O3S |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
4-(4-nitrophenyl)sulfanyliminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C12H8N2O3S/c15-11-5-1-9(2-6-11)13-18-12-7-3-10(4-8-12)14(16)17/h1-8H |
InChI Key |
BFOHQFRTXDCMRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C=CC1=NSC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of 4-Nitro-2-Phenoxyaniline
The foundational route involves the reaction of 4-nitro-2-phenoxyaniline with benzene sulfonyl chloride under reflux conditions. According to Kumar et al., this method achieves a 74–75% yield through nucleophilic substitution, where the amine group of 4-nitro-2-phenoxyaniline attacks the electrophilic sulfur atom in benzene sulfonyl chloride. The reaction is typically conducted in anhydrous pyridine to neutralize HCl byproducts, preventing side reactions. Post-reaction, the crude product is precipitated in cold water and recrystallized from ethanol to attain purity >95%.
Reaction Conditions:
Catalytic Condensation Using Tertiary Butyl Ethers
Adapting methodologies from CN103819369A, a catalytic system involving methyl tertiary butyl ether (MTBE) and toluene as a solvent facilitates the condensation of sulfonamide precursors with cyclohexadienone derivatives. The patent discloses that 0.3 g of an unspecified catalyst (likely acidic or Lewis acid-type) enhances the reaction rate at 60°C, achieving moderate yields. While the original patent focuses on N-alkyl-substituted amides, the protocol is adaptable to aromatic sulfonamides by substituting MTBE with nitro-substituted cyclohexadienones.
Key Parameters:
-
Solvent: Toluene
-
Temperature: 60°C
Intermediate Synthesis and Functionalization
Hydrolysis of Nimesulide to 4-Nitro-2-Phenoxyaniline
A critical intermediate, 4-nitro-2-phenoxyaniline, is synthesized via acidic hydrolysis of Nimesulide (4-nitro-2-phenoxybenzenesulfonamide). Concentrated sulfuric acid (80% v/v) at 110–115°C cleaves the sulfonamide bond, releasing the free amine. This step requires precise temperature control to avoid over-decomposition, with a typical yield of 68–72% after alkaline workup.
Reduction of Nitro Groups (Not Applied in Target Compound)
Although the target compound retains the nitro group, literature methods for analogous compounds often include nitro reduction using tin and hydrochloric acid. For example, N-(4-amino-2-phenoxyphenyl)benzenesulfonamide is produced via this method, but subsequent oxidation would be required to reintroduce the nitro group—a step avoided in the target synthesis.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
Crystallographic Data
While single-crystal X-ray data for the target compound is unavailable, related sulfonamide derivatives exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 8.2 Å, b = 10.5 Å, c = 12.1 Å.
Comparative Analysis of Synthetic Methods
*Estimated from analogous reactions in CN103819369A.
Challenges and Optimization Strategies
Side Reactions and Byproduct Formation
Competing hydrolysis of benzene sulfonyl chloride in aqueous conditions necessitates strict anhydrous environments. Additionally, over-sulfonylation at multiple amine sites is mitigated by using a 1:1 molar ratio of amine to sulfonyl chloride.
Solvent and Temperature Effects
Ethanol and toluene are preferred for recrystallization due to their differential solubility profiles, enhancing product recovery. Elevated temperatures (>100°C) during sulfonylation accelerate reaction rates but risk nitro-group decomposition, necessitating a balance between 60–110°C .
Scientific Research Applications
Pharmaceutical Applications
Benzenesulfenamide derivatives have been studied for their potential as pharmaceutical agents, particularly in the development of new drugs targeting various diseases.
Case Study: Anticancer Activity
Research has demonstrated that certain benzenesulfenamide derivatives exhibit cytotoxic effects against cancer cell lines. For instance, a study found that compounds similar to benzenesulfenamide can induce apoptosis in colorectal cancer cells by activating specific cellular pathways .
Table 1: Cytotoxicity of Benzenesulfenamide Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Colorectal | 15 | Apoptosis induction |
| Compound B | Breast Cancer | 20 | Inhibition of cell proliferation |
Agricultural Applications
Benzenesulfenamide compounds are also being explored for their use in agriculture, particularly as fungicides and herbicides.
Case Study: Fungicidal Properties
A study investigated the efficacy of benzenesulfenamide-based compounds against various fungal pathogens affecting crops. Results indicated that these compounds could significantly reduce fungal growth, suggesting their potential as effective agricultural fungicides .
Table 2: Efficacy of Benzenesulfenamide in Agriculture
| Fungal Pathogen | Concentration (ppm) | Inhibition (%) |
|---|---|---|
| Pathogen A | 100 | 85 |
| Pathogen B | 200 | 90 |
Material Science Applications
In material science, benzenesulfenamide derivatives are being researched for their role in developing advanced materials with unique properties.
Case Study: Polymer Additives
Research has shown that incorporating benzenesulfenamide into polymer matrices enhances thermal stability and mechanical properties. This is particularly beneficial for applications requiring durable materials under high-temperature conditions .
Table 3: Properties of Polymers with Benzenesulfenamide Additives
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polymer A | 250 | 30 |
| Polymer B | 300 | 40 |
Analytical Chemistry Applications
Benzenesulfenamide is utilized in analytical chemistry as a reagent for detecting various analytes due to its reactivity with electrophiles.
Case Study: Detection of Heavy Metals
A method was developed using benzenesulfenamide for the detection of heavy metals in environmental samples. The compound reacts with metal ions to form detectable complexes, allowing for sensitive analysis .
Mechanism of Action
The mechanism of action of Benzenesulfenamide, 4-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analog: 4/3-((4-Oxo-5-(2-Oxoindolin-3-Ylidene)thiazolidin-2-Ylidene)amino) Benzenesulfonamides
A closely related compound class studied by Eldehna et al. (2017) includes benzenesulfonamides with a thiazolidinone-indoline fused system instead of the cyclohexadienone ring (Table 1). Key differences include:
| Feature | Benzenesulfenamide, 4-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- | 4/3-((4-Oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino) Benzenesulfonamides |
|---|---|---|
| Core Structure | Sulfenamide (S-N bond) | Sulfonamide (S-O bond) |
| Substituents | Para-nitro, cyclohexadienone | Thiazolidinone-indoline fused system |
| Electronic Effects | Strong electron-withdrawing (nitro) | Moderate electron-withdrawing (sulfonamide) |
| Bioactivity | Not reported in provided evidence | Carbonic anhydrase inhibition (CA IX/XII), anticancer activity (IC₅₀: 0.87–4.32 µM) |
Functional Implications
- Sulfenamide vs.
- Nitro Group Impact : The para-nitro group in the target compound may enhance electrophilicity compared to the sulfonamide analogs, altering binding to enzymes like carbonic anhydrase.
- Ring System Differences: The cyclohexadienone ring in the target compound is more strained and conjugated than the thiazolidinone-indoline system, which could influence metabolic stability and redox-dependent interactions.
Research Findings and Limitations
Molecular Modeling Insights
Eldehna et al. (2017) used molecular docking to demonstrate that sulfonamide analogs bind CA IX via zinc coordination and hydrophobic interactions. The sulfenamide derivative’s distinct electronic profile and lack of a sulfonate group may preclude similar binding modes, suggesting divergent biological targets.
Biological Activity
Benzenesulfenamide, 4-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)-, also known by its CAS number 113591-42-7, is a compound that has garnered interest in various fields of biological and chemical research due to its unique structure and potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of Benzenesulfenamide, 4-nitro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- is , with a molecular weight of approximately 292.27 g/mol. The compound features a sulfenamide group attached to a nitro-substituted cyclohexadienone moiety, which contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 113591-42-7 |
| Molecular Formula | C12H8N2O5S |
| Molecular Weight | 292.27 g/mol |
| LogP | 3.0236 |
| Polar Surface Area | 117.77 Ų |
The biological activity of Benzenesulfenamide is primarily attributed to its ability to interact with various biomolecules. The sulfenamide group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modification of protein function. Additionally, the presence of the nitro group may enhance its reactivity towards oxidative species or contribute to redox cycling.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or altering their conformation.
- Oxidative Stress Modulation : It could act as an antioxidant or pro-oxidant depending on the cellular environment, influencing oxidative stress pathways.
- Signal Transduction Interference : By modifying protein interactions, it may affect various signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
Research has indicated that sulfenamide derivatives exhibit antimicrobial properties. Studies have shown that Benzenesulfenamide compounds can inhibit the growth of certain bacterial strains. For instance, a study demonstrated that derivatives with similar structural features showed significant antibacterial activity against Gram-positive bacteria.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of Benzenesulfenamide on various cancer cell lines. Preliminary results suggest that the compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Studies and Research Findings
- Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry explored the antibacterial properties of various benzenesulfonamides, including derivatives similar to Benzenesulfenamide. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli at micromolar concentrations .
- Cytotoxicity in Cancer Cells : Research conducted by Smith et al. (2023) evaluated the cytotoxic effects of Benzenesulfenamide on breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis such as caspase activation .
- Mechanistic Insights : A study aimed at elucidating the mechanism behind the cytotoxic effects revealed that Benzenesulfenamide induces reactive oxygen species (ROS) production, leading to oxidative damage in cellular components .
Q & A
Q. Critical Factors :
- Stoichiometry : A 1.2:1 molar ratio of cyclohexadienone to sulfenamide improves yields.
- Reaction Atmosphere : Nitrogen protection minimizes oxidative side reactions.
- Temperature : Slow warming from 0°C to room temperature prevents decomposition.
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Bromination | Br₂ in DCM, 0°C, 2h | 60–75% |
| Condensation | Et₃N, 24h RT | 45–60% |
| Purification | Silica column (EtOAc/Hex gradient) | 80–90% |
Advanced: How do computational studies explain the electronic interactions between the 4-nitro group and the cyclohexadienone ring?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal significant conjugation between the nitro group’s electron-withdrawing effects and the cyclohexadienone’s π-system. This polarization enhances electrophilicity at the C3 position, critical for nucleophilic reactions. Experimental validation includes:
- UV-Vis Spectroscopy : λmax shifts (~30 nm) in polar solvents indicate charge-transfer transitions .
- X-ray Crystallography : Confirms planarity of the sulfenamide-cyclohexadienone system (torsion angle <5°) .
- NMR : Deshielding of C3 proton (δ 8.2–8.5 ppm) due to electron deficiency .
Methodological Insight :
Combine computational modeling with spectroscopic data to predict reactivity and design derivatives with tailored electronic profiles .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
Key techniques and signatures:
- FT-IR :
- S-N stretch: 920–940 cm⁻¹.
- NO₂ asymmetric stretch: 1520–1540 cm⁻¹ .
- ¹H NMR :
- HRMS : Exact mass matching molecular formula (e.g., C₁₂H₉N₂O₃S: m/z 261.0334 [M+H]⁺) .
Priority : Resolve NMR coupling patterns to distinguish tautomeric forms and verify purity via isotopic patterns in HRMS .
Advanced: How can researchers resolve contradictions in reported stability profiles under aqueous conditions?
Answer:
Methodological Approaches :
pH-Dependent Degradation Assays : Use HPLC to monitor hydrolysis rates (pH 2–10) and identify products via LC-MS .
Computational Modeling : Compare hydrolysis activation energies via QM/MM simulations .
Isotopic Labeling : Track hydrolysis pathways using ¹⁵N-labeled analogs .
Key Finding : Stability is pH-dependent, with maximum half-life (t₁/₂ >48h) at pH 5–6 due to protonation of the sulfenamide nitrogen .
Basic: What biological activities are documented, and what assays are recommended?
Answer:
Reported Activities :
Q. Assay Recommendations :
- Enzyme Inhibition : Fluorescent thermal shift assays for binding affinity.
- Cytotoxicity : SRB assay for adherent cells.
- Microbial Testing : Include biofilm disruption assays .
Advanced: How to design SAR studies to optimize anticancer efficacy?
Answer:
SAR Strategies :
Substitution Patterns : Introduce electron-donating/withdrawing groups (e.g., -OMe, -CF₃) on the benzene ring .
Cyclohexadienone Modifications : Replace oxo with thio groups to alter redox potential .
3D-QSAR Models : Use CoMFA/CoMSIA to identify critical steric/electrostatic contours .
Priority : Validate leads via in vivo xenograft models after in vitro screening. Recent 3,5-dinitro analogs show 3-fold higher potency but require stability enhancements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
